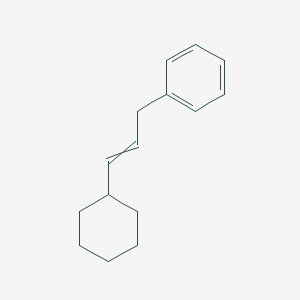

(3-Cyclohexylprop-2-en-1-yl)benzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

129126-54-1 |

|---|---|

Molecular Formula |

C15H20 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

3-cyclohexylprop-2-enylbenzene |

InChI |

InChI=1S/C15H20/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h1,3-4,7-9,13,15H,2,5-6,10-12H2 |

InChI Key |

YIIPCMWSKLWIGW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C=CCC2=CC=CC=C2 |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Reactions Involving 3 Cyclohexylprop 2 En 1 Yl Benzene

Electrophilic and Nucleophilic Addition Reactions to the Alkene Moiety

The carbon-carbon double bond in the propenyl linker of (3-Cyclohexylprop-2-en-1-yl)benzene is electron-rich, making it susceptible to attack by electrophiles. Nucleophilic additions are also possible, typically under different reaction conditions.

Reaction Kinetics and Thermodynamics of Addition

The kinetics of electrophilic addition to alkenes are influenced by factors that stabilize the transition state, particularly the formation of the carbocation intermediate. For this compound, the proximity of the phenyl group allows for the formation of a resonance-stabilized benzylic carbocation, which significantly accelerates the reaction rate compared to non-aromatic analogues.

Table 1: Illustrative Kinetic and Thermodynamic Data for Alkene Hydrogenation (Analogous Systems)

| Parameter | Value (Illustrative) | Conditions |

| Rate Constant (k) | 1.5 x 10⁻³ L mol⁻¹ s⁻¹ | 5% Pt/C catalyst, 30°C |

| Enthalpy of Hydrogenation (ΔH°) | -120 kJ/mol | Standard conditions |

| Gibbs Free Energy of Hydrogenation (ΔG°) | -100 kJ/mol | Standard conditions |

Note: Data are illustrative for cinnamyl-type systems and not specific to this compound.

Regioselectivity and Stereoselectivity of Addition Reactions

Regioselectivity: In the addition of unsymmetrical reagents like hydrogen halides (HX), the reaction proceeds with high regioselectivity. The addition of HBr to 1-phenylpropene, a close structural analogue, exclusively yields (1-bromopropyl)benzene. This is a direct consequence of Markovnikov's rule, which dictates that the proton adds to the less substituted carbon of the double bond, leading to the formation of the more stable carbocation. In this case, the benzylic carbocation is highly stabilized by resonance with the phenyl group. chemrxiv.orgnih.govtandfonline.com Therefore, for this compound, the addition of an electrophile (E⁺) is expected to occur at the carbon atom further from the phenyl group, with the nucleophile (Nu⁻) adding to the benzylic carbon.

In contrast, hydroboration-oxidation provides an anti-Markovnikov addition product. Studies on 1-phenylpropene have shown that hydroboration followed by oxidation yields 1-phenylpropan-1-ol as the major product. stackexchange.commasterorganicchemistry.comchemistrysteps.com This is attributed to both steric and electronic factors, where the boron atom preferentially adds to the less sterically hindered and more electron-rich carbon atom. stackexchange.comchemistrysteps.com

Stereoselectivity: The stereochemical outcome of addition reactions is dependent on the reaction mechanism. For instance, dihydroxylation of the alkene can proceed via either syn or anti addition depending on the reagents used. Reaction with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) results in syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond. wikipedia.orglibretexts.orglibretexts.org Conversely, epoxidation followed by acid-catalyzed ring-opening leads to anti-dihydroxylation. libretexts.orglibretexts.org Given the chiral nature of this compound if the cyclohexyl ring is substituted, these reactions can lead to the formation of diastereomers. The facial selectivity of the attack on the double bond can be influenced by the bulky cyclohexyl group, potentially favoring the formation of one diastereomer over the other.

Functionalization of the Aromatic Ring System

The benzene (B151609) ring in this compound can undergo functionalization through various methods, most notably electrophilic aromatic substitution and metal-catalyzed C-H activation.

Electrophilic Aromatic Substitution Reaction Pathways

The (3-cyclohexylprop-2-en-1-yl) substituent on the benzene ring acts as an activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. wikipedia.orglibretexts.orglibretexts.orglibretexts.orgnih.govucr.edu This is due to the electron-donating nature of the alkyl chain via inductive effects and hyperconjugation, which stabilizes the arenium ion intermediate formed during the attack of the electrophile at the ortho and para positions.

A common example of EAS is the Friedel-Crafts acylation. In this reaction, an acyl group is introduced into the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like AlCl₃. stackexchange.commasterorganicchemistry.comchemistrysteps.com The reaction proceeds via the formation of a resonance-stabilized acylium ion, which then acts as the electrophile. stackexchange.commasterorganicchemistry.comchemistrysteps.com For this compound, acylation would be expected to yield a mixture of the ortho- and para-acylated products.

Table 2: Expected Product Distribution in Electrophilic Aromatic Substitution of an Alkylbenzene (Illustrative)

| Position | Relative Yield (%) |

| ortho | 40 |

| meta | 5 |

| para | 55 |

Note: Data are illustrative for a typical alkylbenzene and not specific to this compound. Steric hindrance from the bulky cyclohexylpropyl group may decrease the yield of the ortho product.

Metal-Catalyzed C-H Activation and Functionalization

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a more atom-economical approach compared to classical EAS reactions. Palladium and rhodium catalysts are particularly effective for this purpose.

Palladium-catalyzed C-H arylation can be used to form biaryl structures. While specific studies on this compound are limited, research on similar systems demonstrates the feasibility of activating aromatic C-H bonds. psu.educhemrxiv.orgnih.gov These reactions often employ a directing group to achieve regioselectivity, though direct arylation of simple arenes is also possible.

Rhodium-catalyzed C-H functionalization has shown great promise in activating allylic C-H bonds. chemrxiv.orgtandfonline.compsu.eduacs.orgnih.govrsc.orgresearchgate.net For this compound, this would involve the activation of the C-H bonds on the carbon atom adjacent to the double bond (the allylic position). Mechanistic studies have shown that these reactions can proceed through the formation of a π-allyl rhodium complex. chemrxiv.orgpsu.eduacs.orgnih.govrsc.org Subsequent reaction with a nucleophile can lead to the formation of new C-C, C-N, or C-O bonds at the allylic position. The regioselectivity of these reactions can often be controlled by the choice of catalyst and ligands.

Reactions Involving the Cyclohexyl Moiety

The cyclohexyl group, being a saturated hydrocarbon ring, is generally less reactive than the alkene and aromatic portions of the molecule. However, it can undergo reactions under specific conditions, such as free-radical substitution and oxidation.

Free-radical halogenation of the cyclohexyl ring can be initiated by UV light or radical initiators. ucr.eduwikipedia.orgstudymind.co.ukyoutube.com This reaction proceeds via a chain mechanism involving the abstraction of a hydrogen atom from the cyclohexane (B81311) ring to form a cyclohexyl radical, which then reacts with a halogen molecule. The reactivity of the C-H bonds on the cyclohexyl ring is influenced by their position (axial vs. equatorial) and the stability of the resulting radical.

Oxidation of the cyclohexyl ring typically requires strong oxidizing agents or is mediated by enzymatic systems. In the context of drug metabolism, cyclohexyl rings are known to undergo hydroxylation, often with high stereoselectivity, to form various hydroxylated metabolites. nih.govnih.gov For example, the metabolism of drugs containing a cyclohexyl group can lead to the formation of trans-4-hydroxycyclohexyl derivatives. nih.gov Chemical oxidation can also be achieved, potentially leading to the formation of cyclohexanones or ring-opened products like dicarboxylic acids under harsh conditions.

Ring-opening reactions of the cyclohexyl group are generally not facile and require forcing conditions, such as high temperatures or the use of strong acids or catalysts. acs.orgyoutube.com Under certain acidic conditions, rearrangements involving the cyclohexyl ring could potentially occur, especially if a carbocation is formed adjacent to the ring. acs.org

Oxidation and Reduction Reactions of the Cyclohexyl Ring

The cyclohexyl moiety of this compound can undergo oxidation and reduction reactions, although the conditions required for these transformations must be carefully selected to avoid competing reactions at the more labile propenyl double bond and benzylic position.

Oxidation:

The oxidation of the cyclohexyl ring typically requires strong oxidizing agents. While no specific studies on this compound are readily available, the behavior of similar alkyl-substituted cyclohexanes can provide insight. Reagents such as potassium permanganate (KMnO₄) under harsh conditions (e.g., heat, acidic or basic media) can lead to the cleavage of the cyclohexyl ring, ultimately forming dicarboxylic acids. However, more controlled oxidation can be achieved. For instance, the use of chromic acid (H₂CrO₄) or other Cr(VI) reagents can oxidize a C-H bond on the cyclohexane ring to a C-O bond, yielding a cyclohexanol (B46403) derivative. The regioselectivity of this oxidation would be influenced by the steric hindrance imposed by the bulky propenylbenzene substituent.

A plausible, albeit challenging, selective oxidation would target the tertiary C-H bond at the point of attachment to the propenyl chain, given its activated nature. However, the allylic and benzylic positions of the propenyl chain present more favorable sites for oxidation.

Reduction:

The reduction of the cyclohexyl ring to other cyclic or acyclic alkanes is a thermodynamically unfavorable process and generally not a common transformation under standard laboratory conditions. Conversely, if the cyclohexyl ring were to contain a double bond, its reduction to a saturated cyclohexane ring would be readily achievable through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. Given that the parent compound already possesses a saturated cyclohexyl ring, this type of reduction is not applicable.

Ring-Opening or Rearrangement Reactions

The saturated cyclohexyl ring in this compound is generally stable and resistant to ring-opening or rearrangement reactions under normal conditions. Such transformations typically require high energy input or the presence of specific catalytic systems.

Ring-Opening:

Catalytic ring-opening of cycloalkanes is a known process in industrial chemistry, often employing transition metal catalysts at elevated temperatures and pressures. For this compound, this could theoretically lead to the formation of various linear or branched alkylbenzene derivatives. The specific products would depend on the catalyst and reaction conditions, with cleavage potentially occurring at different C-C bonds within the cyclohexyl ring. However, these are not typical laboratory-scale reactions.

Rearrangements:

Carbocation-mediated rearrangements of the cyclohexyl ring could be induced under strongly acidic conditions. Protonation of the double bond in the propenyl chain could lead to the formation of a secondary carbocation, which might then trigger a series of hydride and alkyl shifts involving the cyclohexyl ring, leading to a complex mixture of rearranged products. However, polymerization of the alkene would be a significant competing reaction under these conditions.

Pericyclic Reactions and Rearrangements

The propenylbenzene scaffold of this compound is amenable to participation in pericyclic reactions, a class of concerted reactions that proceed through a cyclic transition state.

One of the most relevant pericyclic reactions for a 1,5-diene system is the Cope rearrangement , a ebsco.comebsco.com-sigmatropic rearrangement. researchgate.net For this compound to undergo a Cope rearrangement, it would first need to be converted into a suitable 1,5-diene. For example, allylation at the benzylic position could generate a precursor that, upon heating, would be expected to rearrange. The presence of the bulky cyclohexyl group could influence the conformational preferences of the transition state (chair vs. boat), thereby affecting the reaction's stereochemical outcome. researchgate.net

Another relevant transformation is the Claisen rearrangement , which typically involves the ebsco.comebsco.com-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. cmu.ac.thmagtech.com.cn If this compound were functionalized to possess an allyl ether moiety on the phenyl ring, it could undergo a thermal or Lewis acid-catalyzed Claisen rearrangement to introduce the allyl group onto the aromatic ring. magtech.com.cn

Exploration of Radical and Photochemical Reaction Pathways

The presence of an allylic system and a benzene ring makes this compound a candidate for both radical and photochemical reactions.

Radical Reactions:

The allylic C-H bonds in the propenyl chain are susceptible to radical abstraction. For instance, allylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) would be expected to selectively introduce a bromine atom at the carbon adjacent to the double bond and the cyclohexyl ring. inchem.org The resulting allylic radical intermediate would be stabilized by resonance with the double bond and the phenyl ring.

Photochemical Reactions:

The π-system of the propenylbenzene moiety can absorb UV light, leading to electronically excited states that can undergo various photochemical reactions. One possibility is a [2+2] cycloaddition , where the double bond of the propenyl group reacts with another alkene (intermolecularly) or with a suitably positioned double bond within the same molecule (intramolecularly) to form a cyclobutane (B1203170) ring. Studies on similar systems, such as 6-alkenyl-3-phenylcyclohex-2-enones, have shown that intramolecular [2+2] cycloadditions can proceed upon irradiation, with the regiochemistry being influenced by the stability of the intermediate 1,4-biradical.

Furthermore, photochemical isomerization of the trans double bond in the propenyl chain to a cis configuration is a likely process. The phenyl group also opens up possibilities for photochemical reactions typical of aromatic compounds, although these would likely require specific sensitizers or reaction conditions to compete with reactions at the more reactive propenyl chain.

Advanced Spectroscopic and Spectrometric Characterization for Structural and Mechanistic Elucidation of 3 Cyclohexylprop 2 En 1 Yl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Purity and Structural Features

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (3-Cyclohexylprop-2-en-1-yl)benzene. Both ¹H and ¹³C NMR spectra would provide critical information regarding the chemical environment of each nucleus, allowing for the verification of the primary structure and assessment of isomeric purity.

Expected ¹H and ¹³C NMR Chemical Shifts:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl H (ortho, meta, para) | 7.20 - 7.40 | 126.0 - 129.0 |

| Vinylic H (α to phenyl) | ~6.50 (d) | ~130.0 |

| Vinylic H (β to phenyl) | ~6.20 (dt) | ~125.0 |

| Methylene (B1212753) H (allylic) | ~3.40 (d) | ~39.0 |

| Cyclohexyl H (methine) | 1.60 - 1.80 | ~43.0 |

| Cyclohexyl H (methylene) | 0.90 - 1.90 | 25.0 - 33.0 |

Note: These are predicted values and are subject to variation based on solvent and experimental conditions. 'd' denotes a doublet, and 'dt' denotes a doublet of triplets.

To unambiguously assign all proton and carbon signals and to elucidate the connectivity and stereochemistry of this compound, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings within the molecule. For instance, it would show correlations between the vinylic protons and the allylic methylene protons, as well as couplings between the various protons of the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals based on the more readily interpretable ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY would be critical in determining the stereochemistry of the double bond (E/Z isomerism) by observing the through-space interactions between the vinylic protons and the adjacent methylene and phenyl protons.

The use of 2D NMR is a powerful approach for the detailed structural characterization of complex organic molecules. harvard.eduunifi.it

Given the conformational flexibility of the cyclohexyl ring, dynamic NMR (DNMR) could be a valuable technique to study the ring-flipping process. By acquiring NMR spectra at various temperatures, it might be possible to observe the coalescence of signals corresponding to the axial and equatorial protons of the cyclohexyl ring. This would allow for the determination of the energy barrier for the ring inversion, providing insight into the conformational dynamics of the molecule in solution. However, without specific experimental data, the applicability of DNMR remains a theoretical consideration.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The combination of both techniques offers a comprehensive vibrational profile, as some modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Expected Vibrational Frequencies:

Based on the analysis of related compounds nih.govripublication.com, the following characteristic vibrational bands are expected for this compound:

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3100 - 3000 | 3100 - 3000 |

| C-H stretch (aliphatic) | 3000 - 2850 | 3000 - 2850 |

| C=C stretch (alkene) | 1650 - 1600 | 1650 - 1600 (strong) |

| C=C stretch (aromatic) | 1600, 1480 | 1600, 1480 |

| C-H bend (alkene, out-of-plane) | 970 (for E-isomer) | Weak |

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that is unique to the molecule, serving as a molecular fingerprint for identification purposes.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₅H₂₀), the expected exact mass can be calculated.

Computed Exact Mass:

| Ion | Calculated Exact Mass (Da) |

| [M]⁺ | 200.1565 |

| [M+H]⁺ | 201.1643 |

| [M+Na]⁺ | 223.1463 |

Data computed based on isotopic masses. nih.gov

Analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the bond between the propyl chain and the cyclohexyl ring, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) from the phenylpropene fragment, and a cyclohexyl cation (m/z 83). Other fragmentations could involve rearrangements and losses of small neutral molecules.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray diffraction would provide the most definitive three-dimensional structural information. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles in the solid state. Furthermore, it would reveal the packing of the molecules in the crystal lattice, providing insights into intermolecular interactions such as van der Waals forces and potential C-H···π interactions. As of now, no public X-ray crystallographic data for this specific compound is available.

Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives

This compound itself is not chiral. However, if chiral derivatives were to be synthesized, for example, by introducing a stereocenter in the cyclohexyl ring or on the propyl chain, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for their stereochemical characterization. These techniques measure the differential absorption and rotation of left- and right-circularly polarized light, respectively, providing information about the absolute configuration of the chiral centers.

Computational Chemistry and Theoretical Studies of 3 Cyclohexylprop 2 En 1 Yl Benzene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and, consequently, other molecular properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. mdpi.com It is particularly well-suited for studying the ground state properties of medium to large organic molecules like (3-Cyclohexylprop-2-en-1-yl)benzene. mdpi.commdpi.com

In a typical DFT study, the process begins with geometry optimization. This procedure systematically alters the molecular geometry to find the lowest energy arrangement of atoms, corresponding to the most stable structure. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its ground state.

From the optimized geometry, a range of electronic properties can be calculated. Key among these are the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.

Other properties derived from DFT calculations include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, revealing sites susceptible to electrophilic or nucleophilic attack. researchgate.net Vibrational frequency analysis can also be performed to predict the infrared spectrum and confirm that the optimized structure is a true energy minimum.

Table 1: Hypothetical DFT-Calculated Ground State Properties for this compound This table is illustrative and based on typical values for similar compounds, as specific data for the target molecule is not available.

| Property | Calculated Value (Example) | Significance |

| Total Energy | -X Hartrees | Reference for stability comparisons |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Predicts chemical reactivity and stability |

| Dipole Moment | 0.4 Debye | Measures molecular polarity |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. rsc.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense. mdpi.com

For a molecule like this compound, high-accuracy ab initio calculations could be employed to benchmark results obtained from DFT. They are particularly valuable for calculating precise interaction energies, electronic excitation energies, and properties where electron correlation effects are paramount. While a full geometry optimization using a high-level ab initio method might be computationally demanding, single-point energy calculations on DFT-optimized geometries are a common and effective strategy. mdpi.com

Conformational Analysis and Energy Minima of this compound

The flexibility of the cyclohexyl ring and the propenyl linker allows this compound to exist in multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric coordinates. wikipedia.orgmuni.cz Mapping the PES is essential for identifying all stable conformers (energy minima) and the transition states that connect them (saddle points). libretexts.orglibretexts.org

For this compound, the key degrees of freedom would be the dihedral angles of the propenyl linker and the puckering of the cyclohexyl ring (e.g., chair, boat, twist-boat conformations). A systematic scan of the PES involves calculating the energy at various points while changing these key coordinates. researchgate.netresearchgate.net This process reveals the low-energy pathways for conformational change and the energy barriers involved. nih.gov The results can identify the global minimum energy conformation—the most stable and presumably most populated state of the molecule—as well as other local minima that may also be present under thermal conditions. muni.cz

Molecular Dynamics Simulations for Conformational Flexibility

While PES mapping provides a static picture of the energy landscape, Molecular Dynamics (MD) simulations offer a dynamic view of conformational flexibility. rsc.org MD simulations solve Newton's equations of motion for the atoms in the molecule over time, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation at a given temperature. rsc.org

An MD simulation of this compound would show the real-time interchange between different chair and boat conformations of the cyclohexyl ring and rotations around the single bonds of the propenyl linker. By analyzing the trajectory, one can determine the relative populations of different conformers and the rates of interconversion, providing insights that complement the static PES map.

Transition State Modeling for Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the transition state (TS)—the highest energy point along a reaction pathway—chemists can understand reaction barriers and predict reaction rates. libretexts.org

For this compound, one might investigate reactions such as addition to the double bond or electrophilic substitution on the benzene (B151609) ring. To model the transition state for such a reaction, computational methods are used to locate the saddle point on the PES that connects the reactants and products. wikipedia.org

The geometry and energy of the TS provide critical insights. The energy difference between the reactants and the TS gives the activation energy, a key determinant of the reaction rate. Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the located TS correctly connects the desired reactants and products.

Prediction of Spectroscopic Parameters via Computational Methods

Computational quantum mechanics, particularly Density Functional Theory (DFT), has become a standard method for the accurate prediction of spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). nsf.govnih.govrsc.orgresearchgate.netresearchgate.netnih.gov These predictions are instrumental in the structural elucidation and characterization of novel compounds like this compound.

The process typically begins with the optimization of the molecule's three-dimensional geometry. Due to the presence of the flexible cyclohexyl and propenyl groups, this compound can exist in multiple conformations. A thorough conformational analysis is crucial to identify the lowest energy conformers, as these will be the most populated at room temperature and will dominate the observed spectroscopic features. acs.orglibretexts.orgpressbooks.pubstudysmarter.co.ukdalalinstitute.com Computational methods can systematically explore the potential energy surface to locate these stable structures.

Once the optimized geometries of the most stable conformers are obtained, spectroscopic parameters can be calculated. For NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate the isotropic magnetic shielding tensors for each nucleus. nih.gov These shielding values are then converted to chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the choice of the DFT functional (e.g., B3LYP, PBE0, M06-2X) and the basis set (e.g., 6-311+G(d,p), cc-pVTZ). researchgate.net The predicted chemical shifts can aid in the assignment of complex experimental spectra.

Vibrational spectroscopy, including infrared (IR) and Raman, can also be simulated computationally. By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, which yields the harmonic vibrational frequencies and their corresponding intensities. nih.govresearchgate.netarxiv.orgmdpi.com These calculated frequencies often require scaling to correct for anharmonicity and the approximations inherent in the computational method. nih.gov The predicted spectra can be used to assign specific vibrational modes to the observed absorption bands or Raman shifts, providing a detailed picture of the molecule's vibrational characteristics.

Below are hypothetical tables of predicted spectroscopic parameters for the most stable conformer of this compound, based on typical values for analogous structures calculated using DFT methods.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom Position | Predicted ¹³C Chemical Shift (δ) | Predicted ¹H Chemical Shift (δ) |

| Benzene-C1 (ipso) | 140.5 | - |

| Benzene-C2/C6 | 128.8 | 7.25 (d) |

| Benzene-C3/C5 | 128.5 | 7.30 (t) |

| Benzene-C4 | 126.2 | 7.18 (t) |

| Prop-1-C (CH₂) | 34.2 | 3.35 (d) |

| Prop-2-C (CH) | 129.5 | 6.30 (dt) |

| Prop-3-C (CH) | 132.8 | 6.15 (d) |

| Cyclohexyl-C1' | 42.1 | 2.10 (m) |

| Cyclohexyl-C2'/C6' | 33.0 | 1.75 (m) |

| Cyclohexyl-C3'/C5' | 26.5 | 1.30 (m) |

| Cyclohexyl-C4' | 26.8 | 1.25 (m) |

Disclaimer: The data in this table is hypothetical and for illustrative purposes. It is based on typical chemical shifts for similar structural motifs and has not been derived from actual quantum chemical calculations for this compound.

Table 2: Predicted ajor Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2950-2850 | Cyclohexyl & Propenyl C-H stretching |

| ν(C=C) aromatic | 1605, 1495 | Benzene ring C=C stretching |

| ν(C=C) olefinic | 1650 | Propenyl C=C stretching |

| δ(CH₂) scissoring | 1450 | Cyclohexyl & Propenyl CH₂ bending |

| γ(C-H) out-of-plane | 965 | Trans-alkene C-H out-of-plane bend |

| γ(C-H) out-of-plane | 750, 695 | Monosubstituted benzene C-H out-of-plane bend |

Disclaimer: The data in this table is hypothetical and for illustrative purposes. It is based on characteristic vibrational frequencies for the functional groups present in the molecule and has not been derived from actual quantum chemical calculations for this compound.

QSPR/QSAR Studies (if relevant to chemical reactivity predictions)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to correlate the structural or physicochemical properties of a series of compounds with their properties or biological activities, respectively. nih.govijpsr.comfrontiersin.orgnih.gov For a molecule like this compound, QSPR could be employed to predict properties such as boiling point, solubility, or lipophilicity (logP), which are important for its potential applications. QSAR studies would be relevant if this compound were part of a series being investigated for a specific biological activity, where the goal would be to understand how structural modifications affect its potency.

The foundation of QSPR/QSAR is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. For this compound, relevant descriptors could include:

Topological descriptors: Molecular weight, number of rotatable bonds, and various connectivity indices that describe the branching of the carbon skeleton.

Geometrical descriptors: Molecular surface area, volume, and shape indices that describe the three-dimensional arrangement of the atoms.

Electronic descriptors: Dipole moment, polarizability, and quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is often correlated with chemical reactivity and stability.

Once a set of descriptors is calculated for a series of related molecules, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that relates the descriptors to the property or activity of interest. nih.gov Such a model can then be used to predict the properties of new, unsynthesized compounds.

For the chemical reactivity of this compound, QSAR models could be developed to predict its susceptibility to various reactions. For example, by studying a series of related substituted propenylbenzenes, a QSAR model could predict the rate of electrophilic addition to the double bond based on electronic descriptors that quantify the electron density of the π-system.

Table 3: Selected Molecular Descriptors Potentially Relevant for QSPR/QSAR Studies of this compound

| Descriptor Type | Descriptor Name | Hypothetical Value | Significance |

| Topological | Molecular Weight | 214.36 g/mol | Basic property influencing physical characteristics. |

| Topological | Number of Rotatable Bonds | 4 | Relates to conformational flexibility. |

| Geometrical | Molecular Surface Area | ~250 Ų | Influences intermolecular interactions and solubility. |

| Electronic | Dipole Moment | ~0.5 D | Indicates the polarity of the molecule. |

| Electronic | LogP (Octanol-Water Partition Coefficient) | ~5.5 | Measure of lipophilicity, important for bioavailability. |

| Quantum Chemical | HOMO Energy | ~ -8.5 eV | Relates to the ability to donate electrons (nucleophilicity). |

| Quantum Chemical | LUMO Energy | ~ -0.5 eV | Relates to the ability to accept electrons (electrophilicity). |

| Quantum Chemical | HOMO-LUMO Gap | ~ 8.0 eV | Correlates with chemical reactivity and stability. |

Disclaimer: The data in this table is hypothetical and for illustrative purposes. The values are estimates based on the structure of the molecule and have not been derived from specific QSPR/QSAR studies.

Derivatization and Analog Synthesis of 3 Cyclohexylprop 2 En 1 Yl Benzene for Research Purposes

Synthesis of Hydrogenated and Dehydrogenated Analogs

The degree of saturation within the (3-cyclohexylprop-2-en-1-yl)benzene scaffold can be readily altered to produce analogs with different conformational flexibilities and metabolic stabilities.

Hydrogenated Analogs: The selective hydrogenation of the alkene C=C double bond in this compound leads to the formation of (3-cyclohexylpropyl)benzene. This transformation is typically achieved through catalytic hydrogenation. umaine.edu A variety of metal catalysts, including platinum, palladium, and nickel, can be employed for this purpose. The reaction involves the interaction of hydrogen gas with the surface of the metal catalyst, leading to the breaking of the H-H bond and the formation of adsorbed hydrogen atoms. umaine.edu The alkene then coordinates with the metal surface, facilitating the addition of hydrogen atoms across the double bond. umaine.edu The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the hydrogenation. For instance, in the hydrogenation of cinnamaldehyde (B126680), a structurally related compound, different catalysts and supports can be used to control the reaction's outcome. umaine.edutaylorfrancis.com

Dehydrogenated Analogs: Conversely, dehydrogenation of the cyclohexyl ring to a phenyl ring would result in 1,1'- (prop-1-ene-1,3-diyl)dibenzene. This aromatization can be achieved under various catalytic conditions, often at elevated temperatures. Processes for the dehydrogenation of cyclohexane (B81311) to benzene (B151609) are well-established and can be adapted for this purpose. wipo.int These reactions typically utilize catalysts that promote the removal of hydrogen, leading to the formation of a more stable aromatic system. wipo.int

| Derivative Name | Starting Material | Key Reagents/Catalysts | General Reaction Type |

| (3-Cyclohexylpropyl)benzene | This compound | H₂, Pd/C or PtO₂ | Catalytic Hydrogenation |

| 1,1'-(Prop-1-ene-1,3-diyl)dibenzene | This compound | Dehydrogenation Catalyst (e.g., Pt/Al₂O₃) | Catalytic Dehydrogenation |

Functionalization of the Cyclohexyl Ring

The cyclohexyl ring is a key component for modulating the lipophilicity and three-dimensional structure of the molecule. Its functionalization can lead to derivatives with altered binding affinities and pharmacokinetic profiles. The introduction of functional groups can be achieved through various synthetic strategies, often leveraging the principles of cyclohexane chemistry. In drug discovery, the cyclohexyl moiety is recognized as a valuable building block. pharmablock.com

One approach involves the use of a Birch reduction-alkylation sequence on a precursor containing a phenyl ring, followed by functionalization of the resulting 1,4-cyclohexadiene (B1204751) ring. digitellinc.com This allows for the introduction of various substituents. The activated bisallylic position of the cyclohexadiene offers a site for further diversification. digitellinc.com Another strategy could involve the synthesis of analogs with heteroatoms within the cyclohexane ring, which can be accomplished by starting with appropriate heterocyclic precursors. researchgate.net

| Target Derivative | Synthetic Approach | Potential Reagents | Desired Outcome |

| Hydroxylated analog | Oxidation of a C-H bond | Oxidizing agents (e.g., KMnO₄, CrO₃) | Introduction of a hydroxyl group |

| Aminated analog | Reductive amination of a ketone | Ketone precursor, NH₃/H₂, NaBH₃CN | Introduction of an amino group |

| Halogenated analog | Radical halogenation | NBS, AIBN | Introduction of a bromine atom |

Modifications of the Alkene Linker

The alkene linker is a critical element for defining the geometry and reactivity of the molecule. Modifications to this linker can include altering its length, geometry (E/Z isomerism), or introducing new functional groups.

The alkene can undergo a variety of addition reactions. For example, a thiol-ene coupling reaction could be used to introduce a thioether linkage. researchgate.net This type of reaction often proceeds via a radical mechanism and can be initiated photochemically or with a radical initiator. researchgate.net Another potential modification is the hydrotrifluoromethylation of the alkene, which can introduce a trifluoromethyl group, a common moiety in pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. researchgate.net Furthermore, the alkene could be cleaved, for instance, through ozonolysis, to generate aldehyde or carboxylic acid functionalities, which can then be used for further derivatization.

| Modification Type | Reaction | Key Reagents | Resulting Functional Group |

| Addition | Thiol-ene Coupling | Thiol (R-SH), photoinitiator | Thioether |

| Addition | Hydrotrifluoromethylation | CF₃I, radical initiator | Trifluoromethyl |

| Cleavage | Ozonolysis | 1. O₃, 2. DMS or Zn/H₂O | Aldehyde/Ketone or Carboxylic Acid |

| Isomerization | Photoisomerization | UV light, photosensitizer | Conversion between E and Z isomers |

Substitutions on the Phenyl Ring

The phenyl ring is amenable to a wide range of electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of a diverse array of substituents. masterorganicchemistry.combyjus.com The directing effects of the existing alkyl substituent will influence the position of the incoming electrophile, generally favoring ortho and para substitution.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The nitro group can subsequently be reduced to an amino group (-NH₂).

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst such as FeBr₃ or AlCl₃. byjus.com

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. This is often followed by reduction to an alkyl group. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

The order of these reactions is crucial in a multi-step synthesis to achieve the desired substitution pattern. libretexts.org For example, if a meta-substituted product is desired, a meta-directing group would need to be introduced first. libretexts.orgyoutube.com

| Substitution Reaction | Electrophile | Reagents | Typical Position of Substitution |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | Ortho, Para |

| Bromination | Br⁺ | Br₂, FeBr₃ | Ortho, Para |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | Ortho, Para |

| Sulfonation | SO₃ | Fuming H₂SO₄ | Ortho, Para |

Synthesis of Heteroatom-Containing Derivatives

Replacing one or more carbon atoms in the cyclohexyl or phenyl rings with heteroatoms such as nitrogen, oxygen, or sulfur can dramatically alter the molecule's biological activity and physical properties. youtube.com

Heteroaryl Analogs: The phenyl ring can be replaced with a heteroaromatic ring like pyridine, pyrimidine, or thiophene. The synthesis of such analogs would typically involve coupling a suitably functionalized heterocycle with the cyclohexylpropene side chain. For example, a Suzuki or Stille coupling reaction could be employed to form a C-C bond between a heteroaryl halide and a cyclohexylpropenylboronic acid or stannane (B1208499) derivative.

| Derivative Type | Synthetic Strategy | Key Precursors | Potential Heteroatom |

| Heteroaryl Analog | Cross-coupling reaction (e.g., Suzuki) | Heteroaryl halide, Cyclohexylpropenylboronic acid | Nitrogen, Sulfur |

| Heterocyclic Cyclohexyl Analog | Cyclization of acyclic precursor | Dihalide and an amine/thiol/alcohol | Nitrogen, Sulfur, Oxygen |

| Introduction into Phenyl Ring | Nucleophilic aromatic substitution (on activated ring) | Activated aryl halide, nucleophile | Nitrogen, Oxygen |

No Published Research Found for "this compound" in Advanced Research Applications

Despite a comprehensive search of scientific literature and chemical databases, no specific published research could be identified for the chemical compound this compound in the areas of advanced organic and materials science, including its use as a building block in complex molecule synthesis, its incorporation into polymeric materials, or its utilization in catalyst design.

The structural motif, which combines a cyclohexyl group and a phenylpropenyl group, is a feature in various known molecules. For instance, databases like PubChem contain entries for structurally related compounds such as [3-(Cyclohex-3-en-1-yl)propyl]benzene. However, specific research detailing the synthesis, properties, and applications of this compound itself is not present in the available scientific literature.

Consequently, it is not possible to provide a detailed article on its applications as a precursor for natural product synthesis, a scaffold for synthetic method development, a monomer in polymerization studies, a modifier for polymer properties, or in catalyst and ligand synthesis, as no research findings on these specific topics for this particular compound have been published.

General chemical principles suggest that a molecule with this structure could theoretically be of interest in these fields. The presence of a reactive double bond, a functionalizable aromatic ring, and a bulky aliphatic group could lend itself to various chemical transformations and applications in materials science. However, without specific studies and documented findings, any discussion of its applications would be purely speculative and would not meet the criteria of a scientifically accurate and informative article based on existing research.

Therefore, the requested article cannot be generated due to the absence of foundational research on this compound in the specified domains.

Applications of 3 Cyclohexylprop 2 En 1 Yl Benzene in Advanced Organic and Materials Science Research

Exploration in Supramolecular Chemistry and Self-Assembly Studies

The unique structural characteristics of (3-Cyclohexylprop-2-en-1-yl)benzene, which combines a bulky, aliphatic cyclohexyl group with a planar, aromatic phenyl ring connected by a semi-rigid prop-2-en-1-yl linker, make it a molecule of theoretical interest in the field of supramolecular chemistry. Although specific research on this compound's self-assembly is not extensively documented, its constituent parts suggest a potential for engaging in a variety of non-covalent interactions that are fundamental to the construction of ordered supramolecular architectures. These interactions include π-π stacking, CH-π interactions, and hydrophobic effects, which are crucial for the bottom-up fabrication of novel materials and complex molecular systems.

The phenyl group provides a platform for aromatic interactions, particularly π-π stacking, which is a significant driving force in the self-assembly of many organic molecules. nih.govacs.orgwikipedia.org The cyclohexyl group, being a non-polar and sterically demanding moiety, primarily contributes through hydrophobic interactions and van der Waals forces. ebi.ac.uk The interplay between the aromatic and aliphatic components, mediated by the alkene spacer, could lead to the formation of diverse and complex supramolecular structures.

Theoretical explorations and comparisons with analogous systems suggest that this compound could serve as a versatile building block in supramolecular chemistry. Its amphiphilic nature, arising from the hydrophilic character of the π-system of the benzene (B151609) ring and the lipophilic nature of the cyclohexyl group, could be exploited in the design of self-assembling monolayers, micelles, or vesicles. Furthermore, the potential for this molecule to act as a guest in host-guest systems or to form part of larger, more complex supramolecular assemblies makes it a candidate for investigation in materials science and nanotechnology. frontiersin.orgnih.gov

Detailed Research Findings

While direct experimental studies on the supramolecular behavior of this compound are limited, research on molecules with similar structural motifs provides a strong basis for predicting its potential applications. The phenyl group is well-known to participate in π-π stacking interactions, which can be in a face-to-face or edge-to-face orientation, contributing to the stability of supramolecular structures. acs.org The presence of the cyclohexyl group can influence the packing of these molecules, potentially leading to the formation of porous materials or liquid crystalline phases.

In the context of host-guest chemistry, the phenyl group can act as a guest for electron-deficient aromatic hosts or cyclophane-type receptors through π-π interactions. nih.govrsc.org Conversely, the cyclohexyl group could be encapsulated within hydrophobic cavities of hosts like cyclodextrins or other cage-like molecules. nih.govrsc.org The binding affinity in such systems is governed by a combination of factors including size and shape complementarity, as well as the strength of the non-covalent interactions.

The following tables present hypothetical data based on known values for similar molecular systems to illustrate the potential of this compound in supramolecular chemistry.

Table 1: Hypothetical Host-Guest Complexation Data

| Host Molecule | Guest Moiety of this compound | Predominant Interaction | Hypothetical Association Constant (K_a) [M⁻¹] |

| γ-Cyclodextrin | Cyclohexyl group | Hydrophobic Interaction | 1.5 x 10³ |

| Cycloparaphenylene | Phenyl group | π-π Stacking | 5.0 x 10² |

| Per-ethynylated Pericyclyne | Whole Molecule | van der Waals & CH-π | 8.0 x 10¹ |

Table 2: Potential Self-Assembled Structures and Their Characteristics

| Supramolecular Assembly | Driving Force(s) | Potential Morphology | Characteristic Dimension |

| Micelles in Polar Solvents | Hydrophobic effect | Spherical or Ellipsoidal | 5-10 nm diameter |

| Inverted Micelles in Non-polar Solvents | π-π Stacking | Spherical or Cylindrical | 3-7 nm diameter |

| Self-Assembled Monolayer on Graphite | π-π Stacking, van der Waals | 2D Crystalline Array | Intermolecular distance ~0.5 nm |

| Liquid Crystals | Anisotropic molecular shape | Nematic or Smectic Phases | Phase transition dependent on temperature |

These tables are illustrative and aim to provide a quantitative perspective on the types of supramolecular systems that could be designed using this compound as a fundamental component. Experimental validation would be required to confirm these predictions and to fully elucidate the rich supramolecular chemistry of this molecule.

Future Research Directions and Unexplored Avenues for 3 Cyclohexylprop 2 En 1 Yl Benzene

Exploration of Bio-inspired Synthetic Pathways

The development of synthetic methods that mimic biological processes offers a green and efficient route to complex molecules. For (3-Cyclohexylprop-2-en-1-yl)benzene, future research could focus on enzymatic and biomimetic catalytic systems.

Key Research Avenues:

Enzymatic C-C Bond Formation: Enzymes such as prenyltransferases, which are responsible for the synthesis of terpenes in nature, could be engineered to catalyze the coupling of a cyclohexyl-containing precursor with a phenylpropanoid unit. This approach could offer high stereoselectivity and milder reaction conditions compared to traditional chemical methods.

Biocatalytic Hydrogenation/Dehydrogenation: The synthesis of the cyclohexyl or propenyl moiety could be achieved using oxidoreductases. For instance, a biocatalytic hydrogenation of a corresponding phenyl-substituted cyclohexene (B86901) precursor could be explored.

Microbial Production: Genetically engineered microorganisms could be developed to produce this compound or its precursors from simple feedstocks like glucose. eurekalert.org This would align with the growing demand for sustainable and bio-based chemical production. eurekalert.org

| Precursor Type | Potential Bio-inspired Reaction | Enzyme Class |

| Phenylpropanoid derivative | Allylic alkylation | Transferase |

| Cyclohexyl-containing moiety | C-C bond formation | Ligase/Synthase |

| Unsaturated precursor | Stereoselective reduction | Oxidoreductase |

Investigation of Unconventional Reactivity Modes

The allylic and benzylic positions in this compound are prime sites for exploring novel chemical transformations. youtube.com Future studies could move beyond predictable reactivity to uncover unique chemical behaviors. researchgate.net

Potential Areas of Investigation:

Metallaphotoredox Catalysis: This emerging field combines photoredox catalysis with transition metal catalysis to enable novel bond formations under mild conditions. rsc.org For this compound, this could facilitate C-H functionalization at the allylic or benzylic positions, allowing for the introduction of various functional groups. rsc.org

Radical-Mediated Transformations: The allylic C-H bond is susceptible to radical abstraction due to the resonance stabilization of the resulting radical. libretexts.org Exploring radical-mediated reactions, such as Minisci-type reactions or atom transfer radical additions, could lead to the synthesis of novel derivatives.

Mechanistic Studies of Allylic Rearrangements: The allylic double bond introduces the possibility of sigmatropic rearrangements (e.g., microsoft.commicrosoft.com- or microsoft.comnih.gov-rearrangements) under thermal or catalytic conditions. A detailed investigation of these potential reaction pathways could yield interesting and synthetically useful isomers.

| Reactivity Type | Key Feature | Potential Outcome |

| Metallaphotoredox Catalysis | Mild reaction conditions | Selective C-H functionalization |

| Radical Chemistry | Resonance-stabilized intermediates | Novel derivative synthesis |

| Pericyclic Reactions | Concerted bond reorganization | Isomeric products |

Development of Novel Analytical Techniques for Structural Insights

The unambiguous characterization of this compound and its potential isomers and derivatives requires sophisticated analytical methods.

Future Analytical Research:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as HSQC, HMBC, and NOESY, will be crucial for assigning the complex proton and carbon signals and determining the relative stereochemistry of the molecule.

Chromatographic Methods: The development of chiral chromatography methods, both gas (GC) and high-performance liquid (HPLC), will be essential for separating and quantifying potential enantiomers and diastereomers, particularly if stereoselective syntheses are developed. researchgate.net

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can provide accurate mass measurements for unequivocal molecular formula determination. Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, which can aid in the structural elucidation of isomers.

| Analytical Technique | Information Gained | Relevance |

| 2D NMR Spectroscopy | Connectivity and stereochemistry | Complete structural elucidation |

| Chiral Chromatography | Enantiomeric and diastereomeric purity | Analysis of stereoselective reactions |

| Tandem Mass Spectrometry | Fragmentation patterns | Isomer differentiation |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

AI and ML Applications:

Retrosynthesis Planning: AI algorithms can be trained on vast reaction databases to propose novel and efficient retrosynthetic pathways for this compound. microsoft.com This can help chemists identify non-intuitive disconnections and promising starting materials.

Reaction Optimization: Machine learning models can predict reaction yields and selectivity based on various parameters such as catalyst, solvent, temperature, and reactants. eurekalert.org This can accelerate the optimization of synthetic protocols, saving time and resources.

Property Prediction: AI can be used to predict the physicochemical and biological properties of this compound and its derivatives, guiding the design of molecules with desired characteristics.

| AI/ML Application | Function | Impact on Research |

| Retrosynthesis | Proposes synthetic routes | Accelerates synthesis design |

| Reaction Prediction | Optimizes reaction conditions | Improves efficiency and yield |

| Property Prediction | Forecasts molecular behavior | Guides derivative design |

Sustainable Chemistry Perspectives in Synthesis and Application

Adopting green chemistry principles is crucial for the future of chemical manufacturing. longdom.org Research on this compound should prioritize sustainability. carbonherald.com

Sustainable Approaches:

Catalyst Development: The development of catalysts based on earth-abundant and non-toxic metals (e.g., iron, copper) to replace precious metal catalysts (e.g., palladium, rhodium) in the synthesis of this compound.

Green Solvents: The exploration of benign solvents such as water, supercritical CO2, or bio-based solvents to replace hazardous organic solvents. longdom.org

Atom Economy: Designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste. longdom.org

Renewable Feedstocks: Investigating the synthesis of this compound from renewable feedstocks derived from biomass, which would contribute to a more circular economy. carbonherald.com

| Sustainability Aspect | Goal | Example Strategy |

| Catalysis | Reduce reliance on precious metals | Use of iron or copper catalysts |

| Solvents | Minimize environmental impact | Reactions in water or supercritical CO2 |

| Atom Economy | Maximize efficiency, minimize waste | Designing addition and cycloaddition reactions |

| Feedstocks | Transition from fossil fuels | Synthesis from biomass-derived precursors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.